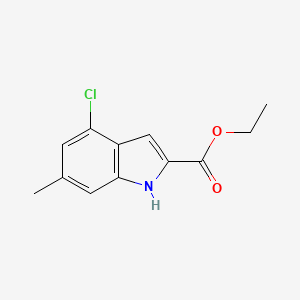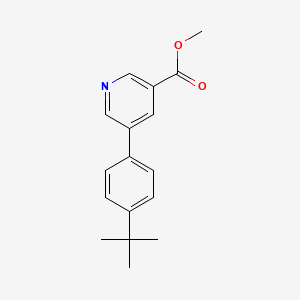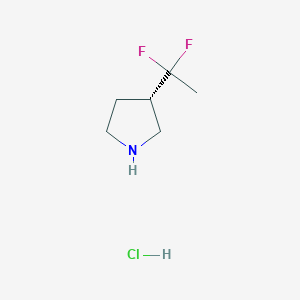
D-Glutamic acid, 5-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of D-glutamic acid.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Glutamic acid, 5-methyl ester is widely used in peptide synthesis as a building block due to its reactivity and stability.
Biology:
Protein Modification:
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.
Comparison with Similar Compounds
L-Glutamic acid dimethyl ester: Similar in structure but with two methyl ester groups.
L-Glutamic acid γ-benzyl ester: Contains a benzyl ester group instead of a methyl ester.
L-Glutamic acid diethyl ester: Contains ethyl ester groups instead of methyl.
Uniqueness: D-Glutamic acid, 5-methyl ester is unique due to its specific esterification at the fifth position, which imparts distinct chemical properties and reactivity compared to other esterified glutamic acid derivatives .
Properties
Molecular Formula |
C6H10NO4- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |
InChI Key |
ZGEYCCHDTIDZAE-SCSAIBSYSA-M |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)[O-])N |
Canonical SMILES |
COC(=O)CCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)









![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
